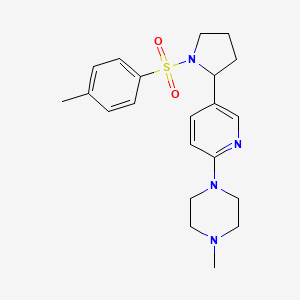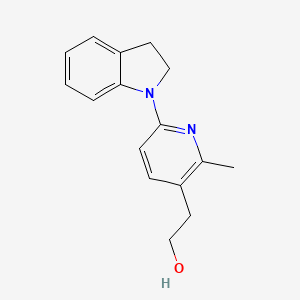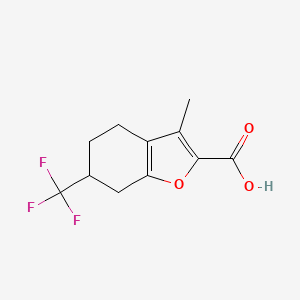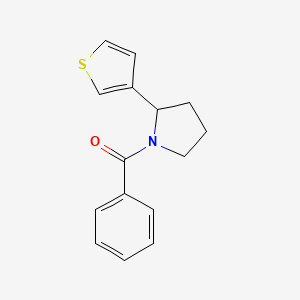
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C10H13ClN2O2S. This compound features a pyridine ring substituted with a chloro group, a methyl group, and a pyrrolidin-1-ylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with pyrrolidine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include pyrrolidine, chlorinating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-3-methylpyridine
Uniqueness
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both a chloro group and a pyrrolidin-1-ylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The pyrrolidin-1-ylsulfonyl group, in particular, enhances its ability to interact with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H13ClN2O2S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
2-chloro-3-methyl-5-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H13ClN2O2S/c1-8-6-9(7-12-10(8)11)16(14,15)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Clé InChI |
FGFNATLUMVEHGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


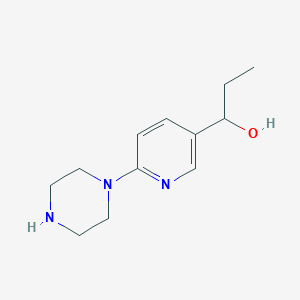
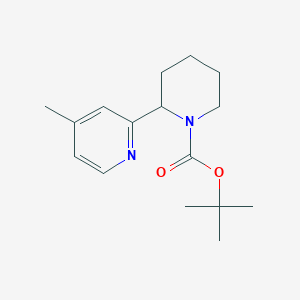
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
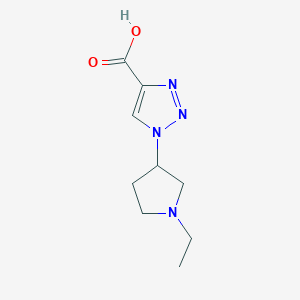
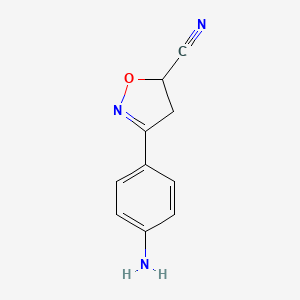
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
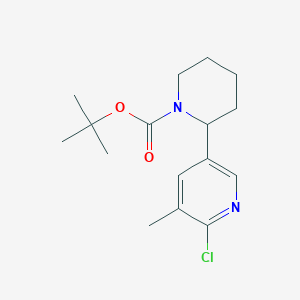
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
